molecular formula C11H6BrN3O B1604457 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile CAS No. 1017789-04-6

2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile

Cat. No. B1604457
CAS RN: 1017789-04-6
M. Wt: 276.09 g/mol
InChI Key: ZUOADFNKCASAFB-UHFFFAOYSA-N
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Description

The compound “2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile” is a derivative of pyrimidine, which is an important fragment in novel drugs . It is related to a compound known as Aprocitentan, which is an endothelin receptor antagonist . This compound is used in the treatment of diseases related to vasoconstriction, proliferation, or inflammation due to increased endothelin levels .

Scientific Research Applications

Synthesis and Biological Activities

  • 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile has been used in the synthesis of biological compounds. For instance, Su et al. (1986) synthesized 5-deaza analogues of aminopterin and folic acid starting from 5-cyanouracil, which involved a pyrimidine to pyrido[2,3-d]pyrimidine ring transformation. These analogues exhibited significant anticancer activity in vitro and in vivo (Su et al., 1986).

Antimicrobial Activity

  • Research by Kumar et al. (2022) focused on the conversion of 2-chlorosalicylaldehyde into 5-chloro-2-hydroxy-benzonitrile, a key starting material for the synthesis of compounds with antimicrobial activity. These synthesized compounds were screened for their antibacterial and antifungal properties (Kumar et al., 2022).

PET Imaging Applications

  • In the field of positron emission tomography (PET) imaging, Yuan et al. (2016) synthesized a compound for imaging AMPA receptors. This involved the use of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile in the preparation of an 18F-labeled tracer, indicating potential applications in neuroimaging (Yuan et al., 2016).

Antiviral and Antitumor Agents

  • Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines substituted in position 5 by various groups, yielding compounds with antiviral activity. These derivatives demonstrated significant inhibition of retrovirus replication in cell culture, suggesting potential applications in antiviral therapies (Hocková et al., 2003).

Environmental Impact

  • The benzonitrile herbicides, including compounds similar to 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile, have been studied for their environmental impact. Holtze et al. (2008) reviewed microbial degradation of these herbicides, providing insights into degradation pathways, persistent metabolites, and involved degrader organisms (Holtze et al., 2008).

Mechanism of Action

Target of Action

The primary target of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile is the Endothelin A receptor . This receptor is found in porcine aortic membrane from endothelial cells . The Endothelin A receptor plays a crucial role in vasoconstriction and the regulation of blood pressure.

Mode of Action

2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile interacts with the Endothelin A receptor, inhibiting the binding of [125I]-ET-1 . This interaction results in a decrease in vasoconstriction, potentially leading to a reduction in blood pressure.

Result of Action

The molecular and cellular effects of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile’s action are primarily related to its interaction with the Endothelin A receptor. By inhibiting the binding of [125I]-ET-1 to this receptor, the compound can potentially reduce vasoconstriction and lower blood pressure .

properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-4-2-1-3-8(10)5-13/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOADFNKCASAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650604
Record name 2-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile

CAS RN

1017789-04-6
Record name 2-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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